molecular formula C12H22O2Si B15089652 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone

Cat. No.: B15089652
M. Wt: 226.39 g/mol
InChI Key: GJKGJQINHYTRSM-UHFFFAOYSA-N
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Description

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone is an organic compound with the molecular formula C12H22O2Si. It is a derivative of cyclohexenone, where a tert-butyldimethylsilyloxy group is attached to the sixth carbon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group followed by cyclization. One common method involves the reaction of cyclohexenone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and storage of reagents and products.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.

Major Products

    Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of 6-(tert-butyldimethylsilyloxy)cyclohexanol or cyclohexane.

    Substitution: Formation of various substituted cyclohexenones depending on the substituent introduced.

Scientific Research Applications

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: As a precursor for the synthesis of novel materials with specific properties.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone involves its reactivity towards nucleophiles and electrophiles. The enone moiety can undergo nucleophilic addition reactions, while the silyloxy group can be deprotected to reveal a hydroxyl group, which can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-enone: The parent compound without the silyloxy group.

    6-Hydroxycyclohex-2-enone: The hydroxyl derivative.

    6-(Trimethylsilyloxy)cyclohex-2-enone: A similar compound with a trimethylsilyloxy group instead of a tert-butyldimethylsilyloxy group.

Uniqueness

6-(Tert-butyldimethylsilyloxy)cyclohex-2-enone is unique due to the presence of the bulky tert-butyldimethylsilyloxy group, which provides steric protection and influences the compound’s reactivity

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6,8,11H,7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGJQINHYTRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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